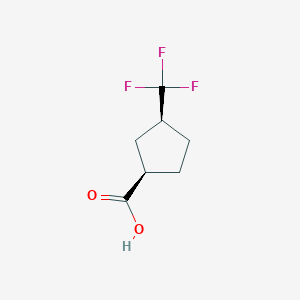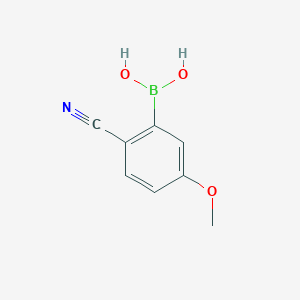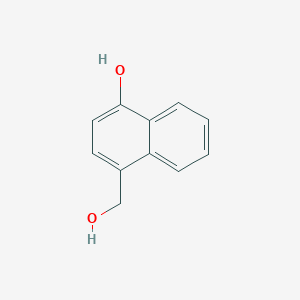
1-Cyanonaphthalene-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyanonaphthalene-5-methanol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a naphthalene ring system with a cyano group (-CN) attached to the first carbon and a hydroxymethyl group (-CH2OH) attached to the fifth carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-5-methanol can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. The amino group is then converted to a cyano group through a Sandmeyer reaction, yielding 1-cyanonaphthalene. The final step involves the hydroxymethylation of 1-cyanonaphthalene using formaldehyde under basic conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity of the final product .
化学反応の分析
Types of Reactions: 1-Cyanonaphthalene-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amino group (-NH2) using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3), thiols (e.g., RSH)
Major Products Formed:
- Oxidation of this compound yields 1-cyanonaphthalene-5-carboxylic acid.
- Reduction of the cyano group results in 1-aminonaphthalene-5-methanol.
- Substitution reactions produce various derivatives depending on the substituent introduced .
科学的研究の応用
1-Cyanonaphthalene-5-methanol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is used in studies related to the interaction of PAHs with biological systems, including their potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-cyanonaphthalene-5-methanol involves its interaction with various molecular targets and pathways. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to proteins and enzymes. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components. These interactions can modulate biological processes and pathways, contributing to the compound’s overall effects .
類似化合物との比較
1-Cyanonaphthalene: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Cyanonaphthalene: Similar structure but with the cyano group on the second carbon, leading to different reactivity and properties.
1-Naphthalenemethanol: Lacks the cyano group, affecting its chemical behavior and applications.
Uniqueness: 1-Cyanonaphthalene-5-methanol is unique due to the presence of both the cyano and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C12H9NO |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
5-(hydroxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c13-7-9-3-1-6-12-10(8-14)4-2-5-11(9)12/h1-6,14H,8H2 |
InChIキー |
SMXIVXWOAGROIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC=C(C2=C1)C#N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)


![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)






![6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)
